3-(2-Chlorophenyl)-5-[2-(3,4-dimethylanilino)vinyl]-4-isoxazolecarbonitrile
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of organic compound it is (for example, an isoxazole, an aromatic compound, etc.) .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with various reagents, under different conditions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Spectroscopic Characterization and NLO Properties
Studies have explored the detailed structural parameters and spectroscopic characterization of related compounds, providing insights into their molecular structure, absorption, and emission spectra. For instance, research on 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes using DFT and TD-DFT calculations revealed insights into their optimized molecular structure, IR, NMR, and UV–Vis absorption and fluorescence emission spectra. These studies also delve into non-linear optical (NLO) properties and charge distributions, which are crucial for interpreting the potential biological and corrosion inhibition applications of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photophysical and Photochemical Properties
The mechanism of trans-cis photoisomerization in related vinyl compounds has been investigated through quantum-chemical studies. Such investigations offer insights into the isomerization processes, which occur in the excited singlet state, and the characterization of electronic absorption spectra. These findings are significant for understanding the photostability and photoresponsive behavior of these compounds, which could have implications in the development of novel photonic materials and switches (Jansone et al., 2012).
Applications in Novel Materials
Research on the synthesis, characterization, and antimicrobial activity of acrylic copolymers incorporating chlorophenyl methacrylate demonstrates the potential of these compounds in creating materials with specific functional properties. The antimicrobial activity of these copolymers against selected microorganisms suggests their applicability in medical and hygiene products (Patel et al., 2003).
Luminescence Sensing
Certain dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks (MOFs) have been synthesized and shown to be selectively sensitive to benzaldehyde-based derivatives. These MOFs exhibit characteristic luminescence of Eu(3+) or Tb(3+), making them potential fluorescence sensors for detecting specific chemicals. This application highlights the importance of these compounds in the development of sensing technologies (Shi et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(2-chlorophenyl)-5-[(E)-2-(3,4-dimethylanilino)ethenyl]-1,2-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-13-7-8-15(11-14(13)2)23-10-9-19-17(12-22)20(24-25-19)16-5-3-4-6-18(16)21/h3-11,23H,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIAMBSCPZWFCG-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=CC2=C(C(=NO2)C3=CC=CC=C3Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C/C2=C(C(=NO2)C3=CC=CC=C3Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-[2-(3,4-dimethylanilino)vinyl]-4-isoxazolecarbonitrile |
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